5-Cyano-1-(2,4-difluorophenyl)uracil

Description

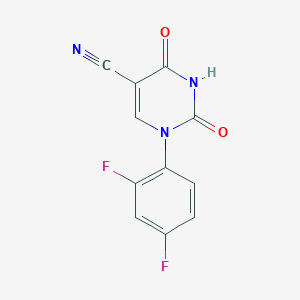

5-Cyano-1-(2,4-difluorophenyl)uracil is a substituted uracil derivative characterized by a cyano group at the 5-position and a 2,4-difluorophenyl substituent at the N-1 position of the pyrimidine ring. This compound is of interest in medicinal and agrochemical research due to the electron-withdrawing effects of the cyano and fluorine groups, which enhance stability and influence bioactivity. Its synthesis typically involves nucleophilic addition and cyclization reactions using intermediates like 2,4-difluorophenyl isothiocyanate .

Properties

Molecular Formula |

C11H5F2N3O2 |

|---|---|

Molecular Weight |

249.17 g/mol |

IUPAC Name |

1-(2,4-difluorophenyl)-2,4-dioxopyrimidine-5-carbonitrile |

InChI |

InChI=1S/C11H5F2N3O2/c12-7-1-2-9(8(13)3-7)16-5-6(4-14)10(17)15-11(16)18/h1-3,5H,(H,15,17,18) |

InChI Key |

HAQDIXMDTPUJJD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)F)N2C=C(C(=O)NC2=O)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Physical Properties of 5-Cyano-uracil Derivatives

| Compound Name | Melting Point (°C) | Molecular Formula | Key Substituents |

|---|---|---|---|

| 5-Cyano-1-(2,4-difluorophenyl)uracil | 216–219 | C₁₁H₅F₂N₃O₂ | 2,4-difluorophenyl, 5-cyano |

| 5-Cyano-1-(4-fluorophenyl)uracil | 224–226 | C₁₁H₆FN₃O₂ | 4-fluorophenyl, 5-cyano |

| 5-Cyano-1-phenyluracil | ~290 | C₁₁H₇N₃O₂ | Phenyl, 5-cyano |

| 5-Cyano-1-[3-(trifluoromethyl)phenyl]uracil | Not reported | C₁₂H₆F₃N₃O₂ | 3-(trifluoromethyl)phenyl, 5-cyano |

Key Observations :

- The 2,4-difluorophenyl substituent reduces the melting point compared to the mono-fluorinated analog, likely due to decreased symmetry and weaker crystal lattice interactions .

Electronic and Reactivity Comparisons

The cyano group at C-5 increases electron deficiency in the pyrimidine ring, making the compound more reactive toward nucleophilic attacks. This contrasts with non-cyano uracil derivatives, which exhibit lower electrophilicity. The 2,4-difluorophenyl group further withdraws electrons via inductive effects, stabilizing the molecule against metabolic degradation compared to unsubstituted phenyl analogs .

Table 2: Electronic Effects of Substituents

| Substituent | Electron Effect | Impact on Reactivity |

|---|---|---|

| 5-Cyano | Strong electron-withdrawing | Enhances electrophilicity at C-6 |

| 2,4-Difluorophenyl | Moderate electron-withdrawing | Improves metabolic stability |

| 3-Trifluoromethylphenyl | Strong electron-withdrawing | Increases lipophilicity and bioactivity |

Antimicrobial Activity

The 2,4-difluorophenyl group is associated with enhanced antimicrobial activity in quinolones (e.g., tosufloxacin and trovafloxacin), suggesting similar benefits in uracil derivatives. Fluorine atoms improve target binding by increasing van der Waals interactions with bacterial enzymes .

Agrochemical Potential

As intermediates in pest control agents, 5-cyano-uracil derivatives exhibit pesticidal and fungicidal properties. The cyano group may act as a hydrogen-bond acceptor, disrupting enzyme function in pathogens. For example, this compound shows higher activity against S. aureus persisters compared to non-fluorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.